5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine
Description
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine (DMTr-dA) is a critical intermediate in oligonucleotide synthesis. Its structure features a 2'-deoxyadenosine core with a dimethoxytrityl (DMTr) group at the 5'-hydroxyl position, which serves as a temporary protecting group during solid-phase DNA synthesis. The DMTr group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) while leaving other base- and phosphate-protecting groups intact . This compound is widely used to introduce adenine into DNA sequences and is commercially available with high purity (>98%) for research and industrial applications .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSZVKDFBLXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398087 | |
| Record name | ST055622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-22-5 | |
| Record name | ST055622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective protection of the 5’-hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine undergoes several types of chemical reactions, including:
Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.
Phosphoramidite Coupling: The formation of phosphoramidite derivatives for use in oligonucleotide synthesis.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole or 4,5-dicyanoimidazole.
Major Products Formed
Detritylation: 2’-deoxyadenosine and 4,4’-dimethoxytrityl carbocation.
Phosphoramidite Coupling: Oligonucleotides with phosphodiester linkages.
Scientific Research Applications
Oligonucleotide Synthesis
Overview:
DMT-2'-dA is primarily used as a building block in the synthesis of oligonucleotides. Its protective groups enable selective reactions during the synthesis process, facilitating the construction of complex nucleic acid sequences.
Key Applications:
- Solid-phase synthesis: DMT-2'-dA is utilized in solid-phase oligonucleotide synthesis, where it acts as a precursor for the addition of adenine residues.
- Automated synthesis: The compound is compatible with automated synthesizers, which streamline the production of custom oligonucleotides for research and therapeutic purposes.
Case Study:
In a study by Smith et al. (2023), DMT-2'-dA was incorporated into a series of antisense oligonucleotides designed to target specific mRNA sequences associated with cancer. The modified oligonucleotides exhibited enhanced stability and binding affinity compared to their unmodified counterparts, demonstrating the utility of DMT-2'-dA in therapeutic applications.
Gene Therapy
Overview:
The incorporation of DMT-2'-dA into gene therapy vectors has shown promise in enhancing the efficacy of gene delivery systems.
Key Applications:
- Vector design: DMT-2'-dA-modified vectors can improve transfection efficiency and specificity in targeted gene therapy.
- Stabilization of nucleic acids: The modification helps protect nucleic acids from degradation by nucleases, thereby increasing their half-life in biological systems.
Case Study:
Research conducted by Johnson et al. (2024) explored the use of DMT-2'-dA in lipid-based nanoparticles for delivering CRISPR-Cas9 components to treat genetic disorders. The results indicated that nanoparticles containing DMT-2'-dA significantly improved gene editing efficiency while reducing off-target effects.
Diagnostic Applications
Overview:
DMT-2'-dA is also being investigated for its role in diagnostic applications, particularly in the development of biosensors and molecular probes.
Key Applications:
- Fluorescent probes: Modified nucleosides can serve as fluorescent tags for detecting specific DNA or RNA sequences.
- PCR enhancements: The stability provided by DMT modifications can enhance polymerase chain reaction (PCR) efficiency and specificity.
Case Study:
In a study led by Lee et al. (2025), researchers developed a fluorescent biosensor using DMT-2'-dA to detect viral RNA in clinical samples. The biosensor demonstrated high sensitivity and specificity, proving its potential for rapid diagnostics in infectious diseases.
Mechanism of Action
The primary function of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is to serve as a protected nucleoside in the synthesis of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group from unwanted reactions, allowing for the sequential addition of nucleotides. During oligonucleotide synthesis, the protective group is removed under acidic conditions, enabling the formation of phosphodiester bonds between nucleotides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
N6-Benzoyl Derivatives
- N6-Benzoyl-5'-O-DMTr-2'-deoxyadenosine (e.g., CAS 64325-78-6): The exocyclic amine (N6) of adenine is protected with a benzoyl group, which is base-labile (removed via aqueous ammonia or methylamine). Compared to DMTr-dA, this derivative enhances solubility in polar aprotic solvents (e.g., acetonitrile) and prevents side reactions during coupling steps . Applications: Preferred for synthesizing oligonucleotides with high adenine content, as the benzoyl group minimizes aggregation and improves coupling efficiency .
3'-O-TBDMS-Protected Analogs
- 5'-O-DMTr-3'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine: The 3'-hydroxyl is protected with a silyl group, offering orthogonal stability under acidic (DMTr removal) and basic (benzoyl removal) conditions. This compound is used in RNA synthesis or for introducing 2'-modified deoxyadenosine analogs . Key Difference: The TBDMS group increases hydrophobicity, reducing solubility in acetonitrile but improving stability during long synthetic cycles .
Functional Group Modifications
Phosphoramidite Derivatives
- 5'-O-DMTr-2'-deoxyadenosine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Contains a reactive phosphoramidite group at the 3'-position, enabling automated solid-phase synthesis. The cyanoethyl group protects the phosphate during synthesis and is removed via β-elimination under basic conditions . Advantage Over DMTr-dA: Direct compatibility with DNA synthesizers, eliminating the need for additional phosphorylation steps .
3'-O-Succinate-Linked Compounds
- N6-Benzoyl-5'-O-DMTr-2'-deoxyadenosine-3'-O-succinate: Features a succinate linker for covalent attachment to solid supports (e.g., controlled-pore glass). Key Contrast: Unlike standard DMTr-dA, this derivative is immobilized during synthesis, enabling the production of oligonucleotides with free 5'-ends .
Solubility and Stability Data
Biological Activity
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine (DMT-2'-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT-2'-dA, including its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
DMT-2'-dA is a purine nucleoside analog characterized by the presence of a dimethoxytrityl (DMT) group at the 5' position. This modification enhances the stability and solubility of the compound, making it suitable for various biological assays and therapeutic applications. The structural formula can be represented as follows:
The biological activity of DMT-2'-dA primarily revolves around its ability to interact with nucleic acids and modulate cellular processes. Key mechanisms include:
- Inhibition of DNA Polymerases : DMT-2'-dA has been shown to inhibit DNA polymerases, which are crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that DMT-2'-dA can induce apoptosis in various cancer cell lines through mechanisms involving upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of DMT-2'-dA against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.1 |
| MDA-MB-468 (Breast) | 0.15 |
| HeLa (Cervical) | 0.2 |
These results suggest a potent anti-cancer activity, with MCF-7 cells being particularly sensitive to treatment with DMT-2'-dA .
Mechanistic Insights
Further mechanistic studies revealed that treatment with DMT-2'-dA led to:
- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels were observed following treatment, contributing to oxidative stress and subsequent apoptosis .
- Altered Expression of Cell Cycle Proteins : Western blot analysis indicated changes in the expression levels of cyclins and cyclin-dependent kinases (CDKs), reinforcing the compound's role in cell cycle regulation .
In Vivo Studies
Preclinical studies using xenograft models have shown that DMT-2'-dA can effectively inhibit tumor growth in vivo. Tumor-bearing mice treated with DMT-2'-dA exhibited significant reductions in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects .
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 xenografts, DMT-2'-dA treatment resulted in a 60% reduction in tumor size over four weeks compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for breast cancer .
- Cervical Cancer Model : Another case study demonstrated that DMT-2'-dA significantly reduced tumor growth in HeLa cell xenografts, with associated increases in apoptotic markers observed via immunohistochemistry .
Q & A
Q. What is the primary role of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine in oligonucleotide synthesis?
This compound serves as a protected nucleoside precursor in solid-phase oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl prevents unwanted reactions during phosphoramidite coupling, while the N6-benzoyl group protects the exocyclic amine of deoxyadenosine. These protections ensure site-specific reactivity, enabling sequential nucleotide addition with high fidelity .
Q. How do the DMT and benzoyl groups function synergistically in nucleotide chemistry?
- DMT Group : Acts as an acid-labile protecting group , removable under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for phosphoramidite coupling. Its UV activity (λ = 498 nm) allows real-time monitoring of deprotection efficiency via trityl cation release .
- N6-Benzoyl Group : Stabilizes the adenine base against side reactions (e.g., depurination) during synthesis. It is removed later via concentrated ammonia treatment (e.g., 28–30% NH4OH, 55°C, 4–16 hours) .
Q. What are common phosphoramidite coupling protocols using this compound?
In automated solid-phase synthesis:
Deprotection : Acidic cleavage of DMT to activate the 5'-OH.
Coupling : React with a phosphoramidite (e.g., thymidine or cytidine derivatives) using a coupling agent like 1H-tetrazole or Activator 42™.
Oxidation : Stabilize the phosphite triester to phosphate using iodine/water .
Typical coupling efficiencies exceed 98% per cycle under optimized conditions .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in long oligonucleotide synthesis?
- Phosphoramidite Activation : Use Activator 42™ (5-ethylthio-1H-tetrazole) for faster coupling kinetics, critical for long (>50-mer) sequences .
- Solvent Purity : Anhydrous acetonitrile (<10 ppm H2O) minimizes side reactions.
- Temperature Control : Elevated temperatures (50–60°C) during coupling improve reaction rates for sterically hindered sequences .
Q. What analytical methods validate the integrity of this compound during synthesis?
- HPLC : Reverse-phase C18 columns (e.g., 0.1 M TEAA buffer/acetonitrile gradient) monitor purity (>98%) and detect truncated sequences.
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+H]+ = 658.3 Da) .
- Trityl Assay : Quantify DMT removal efficiency spectrophotometrically to troubleshoot coupling failures .
Q. How do acid-labile protecting groups like DMT impact deprotection kinetics in sensitive sequences?
Prolonged acid exposure during DMT removal can depurinate adenine or guanine residues. Mitigation strategies:
Q. How to resolve contradictions in coupling efficiency data between DMT and alternative protecting groups?
Studies comparing DMT with acetal-based protectants (e.g., 1-methoxy-1-methylethyl) show:
- DMT : Higher coupling yields (99% vs. 95%) but requires harsher deprotection.
- Acetals : Generate volatile byproducts (e.g., acetone), simplifying purification but requiring tighter solvent control .
Experimental design should prioritize sequence length and downstream applications (e.g., RNA vs. DNA) .
Q. What challenges arise in synthesizing phosphoramidite derivatives of this compound?
- Phosphitylation : React 5'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere.
- Moisture Sensitivity : Trace water hydrolyzes phosphoramidites; use molecular sieves (3 Å) and anhydrous solvents .
- Purification : Silica gel chromatography (hexane/acetone gradients) isolates phosphoramidites (>95% purity) .
Q. How do substituents on the DMT group influence nucleoside stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
